molecular formula C18H13N5O4S B2939586 N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide CAS No. 891098-45-6

N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide

Cat. No. B2939586
CAS RN: 891098-45-6
M. Wt: 395.39
InChI Key: GSPLULPCLRBKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C18H13N5O4S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Insecticidal Activity

  • The synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, has been explored for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This indicates a potential application in agricultural pest management (Fadda et al., 2017).

Antibacterial and Antifungal Activities

  • Novel triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting a research direction in developing new antimicrobial agents (Reddy & Reddy, 2010; Reddy & Reddy, 2011).

Antitumor Activity

  • The exploration of heterocyclic compounds' structure-activity relationships has led to the identification of molecules with potential antitumor activity, pointing towards applications in cancer research and therapy development (Edrees & Farghaly, 2017).

Anticonvulsant Agents

  • Research into benzothiazole derivatives has shown promise in identifying new anticonvulsant agents, suggesting a role in neurological disorder treatment (Liu et al., 2016).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

  • The development of triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines with cyclic amines highlights their potential as antihistaminic agents and inhibitors of eosinophil infiltration, which could be significant for treating allergic reactions and atopic conditions (Gyoten et al., 2003).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-17(19-11-3-5-14-15(8-11)27-10-26-14)9-28-18-21-20-16-6-4-12(22-23(16)18)13-2-1-7-25-13/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLULPCLRBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide

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